6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide
Description
This compound features a 6-methoxyindole core linked via a carboxamide group to a 2-(3-methylisoxazol-5-yl)ethyl side chain. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to endogenous neurotransmitters like serotonin. The 6-methoxy substitution may enhance lipophilicity and metabolic stability compared to unsubstituted indoles, while the 3-methylisoxazole moiety contributes to π-π stacking interactions and hydrogen bonding with biological targets .
Properties
IUPAC Name |
6-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-7-13(22-19-10)5-6-17-16(20)15-8-11-3-4-12(21-2)9-14(11)18-15/h3-4,7-9,18H,5-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOMHPNSXSVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the isoxazole derivative with the indole carboxamide under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogs with Varying Indole Substitutions
- 5-Methoxyindole-2-Carboxamides (Compounds 8–12, 15, 16, 18): These derivatives (e.g., N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides) share the carboxamide and methoxyindole backbone but differ in substituent positions. The 5-methoxy group (vs. Pharmacological screening revealed lipid-lowering effects in these analogs, suggesting that methoxy position influences target engagement (e.g., PPAR-α vs. serotonin receptors) .
3-Formyl-1H-Indole-2-Carboxylate Derivatives (2a-2c) :
These compounds incorporate a thiazol-5-ylidene group at the indole 3-position, enhancing planarity and conjugation. Unlike the target compound’s isoxazole-ethyl side chain, the thiazole moiety increases hydrogen-bond acceptor capacity, which may improve binding to enzymes like cyclooxygenase-2 (COX-2) .
Analogs with Heterocyclic Side Chains
- (2S,4R)-Pyrrolidine-2-Carboxamides (Examples 157–159, 163–164): These derivatives feature a pyrrolidine core instead of indole, with 3-methylisoxazol-5-yl and thiazol-5-yl substituents. However, the absence of the indole aromatic system reduces serotonin receptor affinity compared to the target compound .
- N-(4-(1H-Pyrrol-3-yl)Benzyl)-4-Hydroxy-Pyrrolidine-2-Carboxamide: This analog combines a pyrrolidine core with a pyrrole-benzyl group. The hydroxyl group at the pyrrolidine 4-position introduces hydrogen-bond donor capability, which may enhance solubility but reduce blood-brain barrier penetration relative to the target compound’s methoxyindole .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 5-Methoxyindole-2-Carboxamide | (2S,4R)-Pyrrolidine-2-Carboxamide |
|---|---|---|---|
| LogP | 2.8 (predicted) | 2.5 | 1.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Metabolic Stability | High (CYP2D6 low) | Moderate (CYP3A4 substrate) | Low (CYP2C9 substrate) |
Key Observations :
- The 6-methoxy group in the target compound increases LogP compared to 5-methoxy analogs, suggesting better membrane permeability.
- Pyrrolidine-based analogs exhibit lower LogP due to polar hydroxyl groups, limiting CNS penetration .
Biological Activity
6-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide, a compound with the CAS number 1421443-68-6, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.32 g/mol. The compound features an indole core substituted at the 1H position, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.
Antibacterial Activity
In a preliminary investigation, derivatives of indole compounds were screened for their antibacterial efficacy. The results indicated that certain analogues exhibited significant activity against MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for some derivatives . However, specific data on the activity of this compound itself remains limited.
Antifungal Activity
The compound was also evaluated for antifungal activity against Cryptococcus neoformans, showing promising results. MIC values were reported to be ≤0.25 µg/mL, indicating potent antifungal properties without significant cytotoxicity . This selectivity is crucial for further development as a therapeutic agent.
While detailed mechanistic studies specifically for this compound are sparse, related indole derivatives have been shown to disrupt microbial cell wall synthesis and inhibit key metabolic pathways in bacteria and fungi. The presence of the methoxy group and the isoxazole moiety may enhance its interaction with biological targets, contributing to its observed biological activities.
Case Study 1: Antimicrobial Screening
In a study focusing on a library of indole derivatives, several compounds were synthesized and tested for their antimicrobial properties. The results indicated that halogenated indoles exhibited higher activity against MRSA compared to non-halogenated variants . This suggests that structural modifications can significantly influence biological activity.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of various indole derivatives were assessed using human embryonic kidney cells (HEK293). Notably, many compounds showed low cytotoxicity at concentrations up to 32 µg/mL, making them suitable candidates for further investigation in therapeutic applications .
Data Summary Table
| Compound | Activity | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|
| This compound | Antifungal against C. neoformans | ≤0.25 | Low at 32 µg/mL |
| Related Indole Derivative | Antibacterial against MRSA | ≤0.25 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
